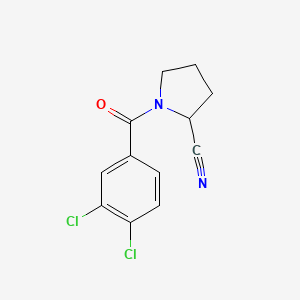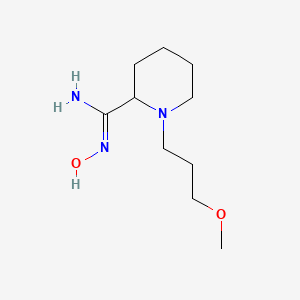
1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile, also known as DPC, is a chemical compound that has been widely used in scientific research. DPC is a potent inhibitor of cysteine proteases, which play important roles in various physiological processes.
作用機序
1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile inhibits cysteine proteases by forming a covalent bond with the active site cysteine residue. This prevents the protease from carrying out its normal function, leading to the accumulation of its substrates. 1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile has been shown to be a reversible inhibitor of cysteine proteases, with a slow dissociation rate.
Biochemical and Physiological Effects:
1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile has been shown to have a variety of biochemical and physiological effects. It has been used to study the role of cysteine proteases in antigen processing, apoptosis, and extracellular matrix degradation. 1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile has also been shown to inhibit the growth and invasion of cancer cells, making it a potential therapeutic target for cancer treatment.
実験室実験の利点と制限
1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile has several advantages for lab experiments. It is a potent and selective inhibitor of cysteine proteases, making it a valuable tool for studying their role in physiological processes. 1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile is also relatively easy to synthesize and purify, making it accessible to many researchers. However, 1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile has some limitations for lab experiments. Its slow dissociation rate can make it difficult to use in kinetic studies, and its covalent binding to the active site cysteine residue can potentially interfere with other experiments.
将来の方向性
There are several future directions for research on 1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile. One area of interest is the development of more potent and selective inhibitors of cysteine proteases. Another area of interest is the identification of new therapeutic targets for cancer treatment. 1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile has also been used to study the role of cysteine proteases in infectious diseases, such as malaria and Chagas disease, and further research in this area could lead to the development of new treatments. Overall, 1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile is a valuable tool for scientific research and has the potential to lead to new discoveries in various fields.
合成法
The synthesis of 1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile involves the reaction of 3,4-dichlorobenzoyl chloride with pyrrolidine-2-carbonitrile in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of 1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile as a white crystalline solid. The purity of 1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile can be improved through recrystallization and purification by column chromatography.
科学的研究の応用
1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile has been widely used in scientific research as an inhibitor of cysteine proteases, such as cathepsin B, L, and S. Cysteine proteases are involved in various physiological processes, including antigen processing, apoptosis, and extracellular matrix degradation. 1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile has been used to study the role of cysteine proteases in these processes and to identify potential therapeutic targets.
特性
IUPAC Name |
1-(3,4-dichlorobenzoyl)pyrrolidine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c13-10-4-3-8(6-11(10)14)12(17)16-5-1-2-9(16)7-15/h3-4,6,9H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCFOFHYGKWXMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine](/img/structure/B7578857.png)
![N-[(3,5-dimethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine](/img/structure/B7578861.png)
![1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine](/img/structure/B7578862.png)
![[1-(1-Methylbenzimidazol-2-yl)piperidin-4-yl]methanol](/img/structure/B7578875.png)
![4-[[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]methyl]pyridine-2-carbonitrile](/img/structure/B7578880.png)

![1-[(3-Carbamimidoylphenyl)methyl]-1-methyl-3-phenylurea](/img/structure/B7578892.png)
![(2S)-2-[(5-chloropyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7578906.png)


![1-[(E)-3-chloroprop-2-enyl]-4-iodopyrazole](/img/structure/B7578926.png)
![2-[1-(5-Ethyl-2-methylpyrazole-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7578948.png)

![(5-Ethyl-2-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7578961.png)